Allyl 2,2-dinitroethyl ether
Description
Allyl 2,2-dinitroethyl ether (C₅H₈N₂O₅) is an allyl ether derivative characterized by two nitro groups attached to the central carbon of the ethyl chain. Its synthesis involves reacting 1,1,1-trinitroethane with allyl alcohol in the presence of potassium hydroxide, yielding a potassium salt intermediate (mp 140–141°C) that is subsequently acidified to produce the final compound as a pale yellow oil . The process carries inherent hazards, including explosion risks during distillation, necessitating purification via salt formation and recrystallization . The compound exhibits moderate stability under ambient conditions but is sensitive to light and thermal stress due to its nitro functional groups. Its primary applications include serving as a reactive monomer in polymerization processes, where its nitro groups may enhance crosslinking efficiency or act as initiators in radical-based reactions .
Properties
Molecular Formula |
C5H8N2O5 |
|---|---|
Molecular Weight |
176.13 g/mol |
IUPAC Name |
3-(2,2-dinitroethoxy)prop-1-ene |
InChI |
InChI=1S/C5H8N2O5/c1-2-3-12-4-5(6(8)9)7(10)11/h2,5H,1,3-4H2 |
InChI Key |
KNSXCWKTDLBBQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Allyl 2,2-dinitroethyl ether with structurally or functionally related allyl ethers and allyl derivatives:
Key Findings:
Reactivity: Allyl ethers generally exhibit higher reactivity in HAT compared to non-ether allyl compounds due to increased electron density and lower bond dissociation energy (BDE) . This compound further amplifies this reactivity through nitro groups, which polarize the molecule and stabilize transition states in radical reactions .
Thermal and Chemical Stability: Nitro groups in this compound introduce explosive tendencies under thermal stress, a hazard absent in non-nitro ethers like allyl methyl ether . Pentaerythritol triallyl ether demonstrates superior UV stability, making it preferable for outdoor coatings .
Applications :
- This compound’s nitro functionality is advantageous in specialized polymer systems requiring rapid crosslinking or energetic materials .
- Diallyl ether’s dual allyl groups facilitate efficient crosslinking in resins, while allyl methyl ether serves as a versatile solvent .
Synthesis and Handling :
- This compound’s synthesis requires stringent safety protocols due to explosion risks, unlike the straightforward preparation of pentaerythritol triallyl ether .
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